N-(2-methylphenyl)-2-propoxybenzamide
Description
N-(2-Methylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 2-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molar mass of 269.34 g/mol. The compound’s structure combines a lipophilic propoxy group with a sterically hindered 2-methylphenyl moiety, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.344 |
IUPAC Name |
N-(2-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-11-7-5-9-14(16)17(19)18-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
DSBDQWKMVINXFP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares key structural features of N-(2-methylphenyl)-2-propoxybenzamide with related compounds:
Key Observations :
- Electronic Effects: The 2-propoxy group in the target compound donates electron density via resonance, enhancing the benzamide ring's electron-rich nature. This contrasts with electron-withdrawing groups (e.g., nitro in ) or polar substituents (e.g., amino in ), which alter reactivity in synthetic or biological contexts.
Physicochemical Properties
- Lipophilicity : The propoxy group increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or polar groups (e.g., hydroxy in ). This property may enhance membrane permeability in biological systems.
- Solubility: The absence of ionizable groups (e.g., amino or nitro) in the target compound suggests lower aqueous solubility compared to N-(4-aminophenyl)-2-propoxybenzamide or nitro-substituted analogs .
- Thermal Stability : Steric bulk from the 2-methylphenyl group may improve thermal stability relative to compounds with flexible substituents (e.g., N,O-bidentate directing groups in ).
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